Unlocking the Crimson Treasure: A Technical Guide to Undecylprodigiosin Hydrochloride Discovery from Streptomyces
Unlocking the Crimson Treasure: A Technical Guide to Undecylprodigiosin Hydrochloride Discovery from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and experimental protocols associated with undecylprodigiosin hydrochloride, a potent bioactive red pigment produced by various species of the genus Streptomyces. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and quantitative data to facilitate further investigation and application of this promising natural product.
Introduction to Undecylprodigiosin
Undecylprodigiosin is a member of the prodiginine family of tripyrrole alkaloids, characterized by a common 4-methoxy-2,2'-bipyrrole-5-carbaldehyde ring structure.[1][2] First isolated from Streptomyces, this vibrant red pigment has garnered significant scientific interest due to its diverse and potent biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[3][4][5] The hydrochloride salt form enhances its solubility and is often the subject of pharmacological studies. This guide will delve into the technical aspects of its discovery and production from Streptomyces, providing a foundation for its potential therapeutic development.
Quantitative Data on Undecylprodigiosin Production
The yield of undecylprodigiosin from Streptomyces is highly dependent on the species, strain, and cultivation conditions. Various strategies, including medium optimization, co-culturing, and genetic engineering, have been employed to enhance its production. The following tables summarize key quantitative data from various studies.
Table 1: Undecylprodigiosin Yields from Various Streptomyces Strains and Cultivation Methods
| Streptomyces Species/Strain | Cultivation Method | Key Conditions & Elicitors | Undecylprodigiosin Yield | Reference(s) |
| Streptomyces coelicolor A3(2) | Submerged Fermentation | Pure culture | Low concentrations | [6] |
| Streptomyces coelicolor A3(2) | Submerged Fermentation | Co-culture with Bacillus subtilis (live or heat-killed) | 175-211% increase (shake flasks), 256% increase (bioreactor) | [6] |
| Streptomyces coelicolor | Submerged Fermentation | Co-culture with Corallococcus coralloides | 60-fold increase in intracellular concentration | [6] |
| Streptomyces sp. JS520 | Submerged Fermentation | Optimized medium | 138 mg/L | [6][7] |
| Recombinant Streptomyces sp. ALAA-R20 | Submerged Fermentation | Modified R2YE medium | 82.45-105.52% increase over parental strains | [6][8] |
| Recombinant Streptomyces sp. ALAA-R20 | Solid-State Fermentation | Groundnut oil cake, 80% moisture with wastewaters, pH 7.0, 30°C, 7 days | 181.78 mg/gds | [8] |
Table 2: Antimicrobial and Cytotoxic Activity of Undecylprodigiosin
| Compound | Target Organism/Cell Line | Activity (MIC, MBC, or IC50) | Reference(s) |
| Undecylprodigiosin | Bacillus species | MIC: 50 µg/mL | [7] |
| Undecylprodigiosin | Micrococcus species | MIC: 50 µg/mL | [7] |
| Undecylprodigiosin | Candida albicans | MIC: 100-200 µg/mL | [7] |
| Undecylprodigiosin | Multidrug-resistant bacteria | MIC: 0.5-4.0 µg/mL; MBC: 0.5-4.0 µg/mL | [8] |
| Undecylprodigiosin | Multidrug-resistant fungi | MIC: 1.0-8.0 µg/mL; MFC: 1.0-8.0 µg/mL | [8] |
| Undecylprodigiosin | HCT-116 (Colon Cancer) | IC50: 2.0 µM | [8] |
| Undecylprodigiosin | HepG-2 (Liver Cancer) | IC50: 4.7 µM | [8] |
| Undecylprodigiosin | MCF-7 (Breast Cancer) | IC50: 1.2 µM | [8] |
| Undecylprodigiosin | A-549 (Lung Cancer) | IC50: 2.8 µM | [8] |
| Undecylprodigiosin | B16 (Melanoma) cells | Slight cytotoxicity at 194 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces, extraction and purification of undecylprodigiosin, and assessment of its biological activity.
Cultivation of Streptomyces for Undecylprodigiosin Production
This protocol is a general guideline and can be adapted based on the specific Streptomyces strain and research objectives.[6]
3.1.1. Seed Culture Preparation
-
Inoculate a loopful of Streptomyces spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.3).[6]
-
Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.[6]
3.1.2. Production Culture (Submerged Fermentation)
-
Inoculate a production medium (e.g., R2YE medium) with the seed culture (typically a 5-10% v/v inoculum).[6]
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.[6] Pigment production is often observed as a reddening of the mycelium and/or broth.
3.1.3. Production Culture (Solid-State Fermentation)
-
Prepare a solid substrate, such as groundnut oil cake.[8]
-
Adjust the initial moisture content to 80% using a suitable liquid, such as a mixture of dairy mill and fruit processing wastewaters (1:1).[8]
-
Adjust the pH of the substrate to 7.0.[8]
-
Inoculate the prepared substrate with a spore suspension of the Streptomyces strain to a final concentration of 3 x 10⁵ spores per gram of dry substrate (gds).[6][8]
Extraction and Purification of Undecylprodigiosin
3.2.1. Solvent Extraction from Submerged Culture
-
Cell Harvesting: After the fermentation period, harvest the culture broth by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass from the supernatant.[6]
-
Extraction: The red pigment is typically intracellular. Extract the mycelial pellet with an organic solvent such as methanol or ethyl acetate. This can be done by resuspending the pellet in the solvent and shaking for several hours.[6]
-
Phase Separation: Add a non-polar solvent like chloroform or dichloromethane and water to the extract to perform a liquid-liquid extraction. Separate the organic phase containing the undecylprodigiosin.[6]
3.2.2. Extraction from Solid-State Fermentation
-
After the incubation period, extract the solid substrate containing the microbial biomass with a suitable organic solvent such as methanol or ethyl acetate.[6]
-
Multiple extractions may be necessary to ensure complete recovery of the pigment.[6]
3.2.3. Purification
-
Concentration: Concentrate the organic extract under reduced pressure.[6]
-
Chromatography: The crude extract can be further purified using chromatographic techniques such as Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC).[6]
-
For MPLC, a silica gel column can be used with a solvent system like n-hexane:ethyl acetate.[6]
-
For reversed-phase HPLC, a C18 column is suitable.[9] A gradient elution can be performed using mobile phases consisting of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile/methanol (1:1; solvent B).[9] An example gradient program is: 0-30 min 70-100% solvent B (linear gradient), 30-35 min 100% solvent B, and 35-40 min 70% solvent B for column re-equilibration, with detection at 535 nm.[9]
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of undecylprodigiosin against Gram-positive bacteria.[3]
-
Preparation of Undecylprodigiosin Stock Solution: Dissolve undecylprodigiosin hydrochloride in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the undecylprodigiosin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[3]
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Inoculation: Add the standardized bacterial inoculum to each well (except for a sterility control well).[3]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of undecylprodigiosin that completely inhibits visible growth of the bacterium.
Biosynthesis and Regulatory Pathways
The production of undecylprodigiosin in Streptomyces is a complex process involving a dedicated biosynthetic gene cluster and a hierarchical regulatory network.
Undecylprodigiosin Biosynthetic Pathway
The biosynthesis of undecylprodigiosin in Streptomyces coelicolor is governed by the red gene cluster, which contains 23 genes.[6][10] The pathway is bifurcated, leading to the synthesis of two pyrrole precursors that are ultimately condensed.[6] One precursor is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), and the other is 2-undecylpyrrole.[2][6]
Regulatory Signaling Pathway
The production of undecylprodigiosin in Streptomyces coelicolor A3(2) is tightly controlled by a regulatory cascade involving at least two pathway-specific regulatory genes, redD and redZ.[11] RedZ is a response regulator, and RedD is homologous to other antibiotic production regulators in streptomycetes.[11] The transcription of redD is dependent on RedZ, suggesting that RedZ acts as a transcriptional activator for redD.[11] Furthermore, the expression of redZ itself contains a rare UUA leucine codon, making its translation dependent on the bldA gene product, which encodes the only tRNA in S. coelicolor that can efficiently translate this codon.[11]
Experimental Workflow Overview
The overall process from Streptomyces culture to the evaluation of undecylprodigiosin's biological activity follows a logical workflow.
Conclusion
Undecylprodigiosin hydrochloride from Streptomyces represents a natural product of significant interest for drug discovery and development. This technical guide has provided a consolidated resource covering its production, isolation, and biological evaluation. The detailed protocols and quantitative data presented herein are intended to empower researchers to further explore the therapeutic potential of this remarkable crimson compound. The elucidation of its biosynthetic and regulatory pathways opens avenues for metabolic engineering to enhance yields and produce novel analogs, paving the way for future clinical applications.
References
- 1. KEGG PATHWAY: sco00333 [genome.jp]
- 2. Undecylprodigiosin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Properties and applications of undecylprodigiosin and other bacterial prodigiosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Streptomyces sp. JS520 produces exceptionally high quantities of undecylprodigiosin with antibacterial, antioxidative, and UV-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of undecylprodigiosin production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Melanogenic Activity of Undecylprodigiosin, a Red Pigment Isolated from a Marine Streptomyces sp. SNA-077 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete Genome Analysis of Undecylprodigiosin Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications [mdpi.com]
- 11. bldA dependence of undecylprodigiosin production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
